5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one (S)-[10]-Gingerol, also known as (10)-gingerol, belongs to the class of organic compounds known as gingerols. Gingerols are compounds containing a gingerol moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by a 5-hydroxy-alkane-3-one (S)-[10]-Gingerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S)-[10]-gingerol is primarily located in the membrane (predicted from logP) (S)-[10]-Gingerol is a musk and woody tasting compound that can be found in ginger and herbs and spices. This makes (S)-[10]-gingerol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 23513-15-7
VCID: VC0515650
InChI: InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1
SMILES: CCCCCCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one

CAS No.: 23513-15-7

Inhibitors

VCID: VC0515650

Molecular Formula: C21H34O4

Molecular Weight: 350.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one - 23513-15-7

CAS No. 23513-15-7
Product Name 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one
Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
IUPAC Name (S)- 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone
Standard InChI InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1
Standard InChIKey AIULWNKTYPZYAN-SFHVURJKSA-N
Isomeric SMILES CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
SMILES CCCCCCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O
Canonical SMILES CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Appearance Oil
Melting Point Mp 45-46 °
45-46°C
Physical Description Solid
Description (S)-[10]-Gingerol, also known as (10)-gingerol, belongs to the class of organic compounds known as gingerols. Gingerols are compounds containing a gingerol moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by a 5-hydroxy-alkane-3-one (S)-[10]-Gingerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S)-[10]-gingerol is primarily located in the membrane (predicted from logP) (S)-[10]-Gingerol is a musk and woody tasting compound that can be found in ginger and herbs and spices. This makes (S)-[10]-gingerol a potential biomarker for the consumption of these food products.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (6)-gingerol
10-gingerol
6-gingerol
gingerol
Reference 1: Joo JH, Hong SS, Cho YR, Seo DW. 10-Gingerol inhibits proliferation and invasion of MDA-MB-231 breast cancer cells through suppression of Akt and p38MAPK activity. Oncol Rep. 2016 Feb;35(2):779-84. doi: 10.3892/or.2015.4405. PubMed PMID: 26554741.
2: Bernard M, Furlong SJ, Power Coombs MR, Hoskin DW. Differential Inhibition of T Lymphocyte Proliferation and Cytokine Synthesis by [6]-Gingerol, [8]-Gingerol, and [10]-Gingerol. Phytother Res. 2015 Nov;29(11):1707-13. doi: 10.1002/ptr.5414. PubMed PMID: 26178781.
3: Ryu MJ, Chung HS. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells. In Vitro Cell Dev Biol Anim. 2015 Jan;51(1):92-101. doi: 10.1007/s11626-014-9806-6. PubMed PMID: 25148824.
4: Ho SC, Chang KS, Lin CC. Anti-neuroinflammatory capacity of fresh ginger is attributed mainly to 10-gingerol. Food Chem. 2013 Dec 1;141(3):3183-91. doi: 10.1016/j.foodchem.2013.06.010. PubMed PMID: 23871076.
5: Chen H, Soroka DN, Haider J, Ferri-Lagneau KF, Leung T, Sang S. [10]-Gingerdiols as the major metabolites of [10]-gingerol in zebrafish embryos and in humans and their hematopoietic effects in zebrafish embryos. J Agric Food Chem. 2013 Jun 5;61(22):5353-60. doi: 10.1021/jf401501s. PubMed PMID: 23701129; PubMed Central PMCID: PMC3840088.
6: Sadakane C, Muto S, Nakagawa K, Ohnishi S, Saegusa Y, Nahata M, Hattori T, Asaka M, Takeda H. 10-Gingerol, a component of rikkunshito, improves cisplatin-induced anorexia by inhibiting acylated ghrelin degradation. Biochem Biophys Res Commun. 2011 Sep 2;412(3):506-11. doi: 10.1016/j.bbrc.2011.08.002. PubMed PMID: 21846463.
7: Dugasani S, Pichika MR, Nadarajah VD, Balijepalli MK, Tandra S, Korlakunta JN. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol. J Ethnopharmacol. 2010 Feb 3;127(2):515-20. doi: 10.1016/j.jep.2009.10.004. PubMed PMID: 19833188.
8: Chen CY, Li YW, Kuo SY. Effect of [10]-gingerol on [ca2+]i and cell death in human colorectal cancer cells. Molecules. 2009 Mar 2;14(3):959-69. doi: 10.3390/molecules14030959. PubMed PMID: 19255554.
9: Wang W, Li CY, Wen XD, Li P, Qi LW. Simultaneous determination of 6-gingerol, 8-gingerol, 10-gingerol and 6-shogaol in rat plasma by liquid chromatography-mass spectrometry: Application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Mar 15;877(8-9):671-9. doi: 10.1016/j.jchromb.2009.01.021. PubMed PMID: 19201263.
10: Park M, Bae J, Lee DS. Antibacterial activity of [10]-gingerol and [12]-gingerol isolated from ginger rhizome against periodontal bacteria. Phytother Res. 2008 Nov;22(11):1446-9. doi: 10.1002/ptr.2473. PubMed PMID: 18814211.
11: Zick SM, Djuric Z, Ruffin MT, Litzinger AJ, Normolle DP, Alrawi S, Feng MR, Brenner DE. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects. Cancer Epidemiol Biomarkers Prev. 2008 Aug;17(8):1930-6. doi: 10.1158/1055-9965.EPI-07-2934. PubMed PMID: 18708382; PubMed Central PMCID: PMC2676573.
12: Lee S, Khoo C, Halstead CW, Huynh T, Bensoussan A. Liquid chromatographic determination of 6-, 8-, 10-gingerol, and 6-shogaol in ginger (Zingiber officinale) as the raw herb and dried aqueous extract. J AOAC Int. 2007 Sep-Oct;90(5):1219-26. PubMed PMID: 17955965.
13: Schwertner HA, Rios DC. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):41-7. PubMed PMID: 17561453.
14: Nagoshi C, Shiota S, Kuroda T, Hatano T, Yoshida T, Kariyama R, Tsuchiya T. Synergistic effect of [10]-gingerol and aminoglycosides against vancomycin-resistant enterococci (VRE). Biol Pharm Bull. 2006 Mar;29(3):443-7. PubMed PMID: 16508142.
PubChem Compound 168115
Last Modified Nov 11 2021
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